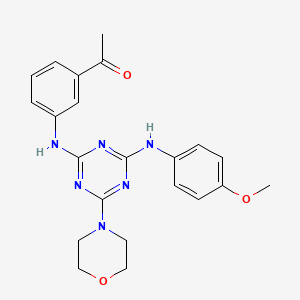
1-(3-((4-((4-甲氧基苯基)氨基)-6-吗啉基-1,3,5-三嗪-2-基)氨基)苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
钙离子通道激活的钙离子内流 (SOCE) 调节
- SKF-96365 的作用:SKF-96365 是一种咪唑衍生物,是第一个被发现的 CRAC(钙离子释放激活的钙离子通道)通道抑制剂。它能有效抑制 Jurkat 细胞中由 thapsigargin 诱导的 SOCE,IC₅₀ 为 12 μM。 值得注意的是,在乳腺癌小鼠模型中,它在预防肿瘤转移方面显示出希望 .
抗氧化和抗癌特性
- 衍生物:SKF-96365 衍生物已被研究用于其抗氧化和抗癌潜力。 例如,通过与氯乙酸乙酯和苯乙酮烷基化合成的新的衍生物表现出有趣的生物活性 .
生物成像和探测
总之,SKF-96365 作为一种用途广泛的化合物具有广阔的应用前景,涵盖钙离子通道研究、癌症治疗和生物成像。其多方面的特性继续吸引着跨学科研究人员的兴趣。 🌟
作用机制
Biochemical Pathways
- Without specific data, we can’t pinpoint exact pathways. However, we can speculate:
- The compound contains a methoxyphenyl group, which might contribute to antioxidant properties . It could modulate signaling pathways related to cell growth, apoptosis, or inflammation. Interactions with enzymes involved in metabolism may occur.
生物活性
1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, with the CAS number 1018156-13-2, is a compound of interest due to its potential biological activities. This article reviews various studies and findings on its biological activity, including anticancer, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N6O3, with a molecular weight of 420.5 g/mol. The structure features a triazine core substituted with various functional groups that may influence its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to or derived from the triazine structure. For instance:
- Study Findings : A series of novel derivatives based on triazine exhibited significant cytotoxic effects against various cancer cell lines. The MTT assay indicated that certain derivatives had higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine Derivative A | U-87 | 12.5 |
| Triazine Derivative B | MDA-MB-231 | 25.0 |
This indicates a selective efficacy towards specific cancer types, suggesting that modifications in the chemical structure can enhance activity against certain tumors.
Antioxidant Activity
The antioxidant properties of related compounds have been evaluated using the DPPH radical scavenging method:
- Results : Compounds bearing the 1,2,4-triazole moiety demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. For example, one derivative showed a DPPH scavenging activity approximately 1.4 times greater than ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 85 |
| Ascorbic Acid | 60 |
This suggests that structural features of triazine derivatives can effectively mitigate oxidative stress.
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have also been explored:
- Study Findings : Certain derivatives displayed notable antifungal and antibacterial activities. The presence of specific substituents on the triazine ring was correlated with enhanced activity against various pathogens .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
These results indicate the potential for developing new antimicrobial agents based on this compound's structure.
Case Studies
A case study involving a series of synthesized triazine derivatives highlighted their effectiveness in inhibiting tumor growth in vivo. The study used xenograft models to assess tumor size reduction after treatment with specific derivatives over four weeks. Results indicated a significant reduction in tumor volume compared to control groups .
属性
IUPAC Name |
1-[3-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-15(29)16-4-3-5-18(14-16)24-21-25-20(23-17-6-8-19(30-2)9-7-17)26-22(27-21)28-10-12-31-13-11-28/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKAUTNPVDSHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














